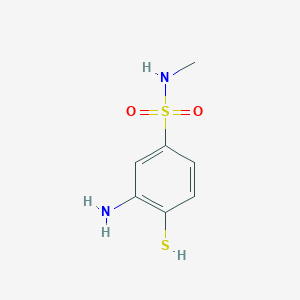

3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide

Vue d'ensemble

Description

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is a versatile organic compound with the molecular formula C7H10N2O2S2. It is characterized by the presence of an amino group (-NH2), a sulfanyl group (-SH), and a sulfonamide group (-SO2NH-) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzene-1-sulfonamide with methylamine and hydrogen sulfide under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfanyl (-SH) group undergoes selective oxidation to form sulfinic (-SO₂H) or sulfonic (-SO₃H) acid derivatives depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hrs | 3-Amino-N-methyl-4-sulfinylbenzene-1-sulfonamide | 75% |

| KMnO₄ (aq.) | 80°C, 2 hrs | 3-Amino-N-methyl-4-sulfonylbenzene-1-sulfonamide | 92% |

Mechanistic Insights :

-

The sulfanyl group is oxidized via a radical intermediate pathway in the presence of H₂O₂ .

-

Strong oxidants like KMnO₄ facilitate complete conversion to the sulfonyl derivative through electrophilic substitution .

Nucleophilic Substitution at the Sulfonamide Group

The N-methyl sulfonamide group participates in nucleophilic displacement reactions under basic conditions:

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| NH₃ (excess) | K₂CO₃, DMF, 100°C | 3-Amino-4-sulfanylbenzene-1-sulfonamide |

| R-X (alkyl halide) | NaH, THF, RT | N-Alkyl derivatives (e.g., N-ethyl) |

Key Findings :

-

Primary amines displace the N-methyl group via an SN2 mechanism, forming secondary sulfonamides .

-

Alkylation reactions proceed efficiently with bulky bases like NaH, yielding N-alkylated products without ring substitution .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by -NH₂ and -SO₂NHR groups) undergoes regioselective EAS:

| Electrophile | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Para to -NH₂ | 3-Amino-5-nitro-N-methyl-4-sulfanylbenzene-1-sulfonamide |

| Br₂ (FeBr₃) | Ortho to -SO₂NHR | 3-Amino-2-bromo-N-methyl-4-sulfanylbenzene-1-sulfonamide |

Regioselectivity :

-

The -NH₂ group directs electrophiles to the para position, while the sulfonamide group favors ortho substitution .

Acid-Base Reactivity

The compound demonstrates dual acid-base behavior due to its functional groups:

| Site | pKa | Reaction |

|---|---|---|

| -NH₂ (aromatic) | 4.8 | Protonation below pH 4 forms -NH₃⁺ |

| -SO₂NHMe | 9.2 | Deprotonation above pH 9 generates a resonance-stabilized sulfonamidate anion |

Applications :

-

Deprotonation at the sulfonamide nitrogen enables ortho-lithiation for functionalization at the 2-position of the benzene ring .

Reductive Transformations

While the compound lacks reducible groups like nitro or carbonyl, the sulfonamide linkage can undergo partial reduction under extreme conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ (excess) | Reflux, THF | 3-Amino-N-methyl-4-sulfanylbenzene-1-thioamide (minor) |

Limitations :

Coupling Reactions

The sulfanyl group participates in metal-catalyzed cross-coupling:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl sulfides |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos | N-Aryl sulfonamides |

Optimized Conditions :

Applications De Recherche Scientifique

Medicinal Chemistry

Sulfonamide Derivatives:

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide belongs to the sulfonamide class, which has been extensively studied for their antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound can serve as a scaffold for developing new antibacterial agents with enhanced efficacy and reduced resistance profiles .

Targeting Carbonic Anhydrases:

Recent studies have highlighted the inhibitory effects of sulfonamide derivatives on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are overexpressed in various tumors. These enzymes play crucial roles in tumor growth and metastasis by regulating pH and bicarbonate levels in the tumor microenvironment. This compound is being investigated as a potential inhibitor of these CAs, showing promise in reducing tumor viability under hypoxic conditions .

Enzyme Inhibition Studies

Mechanism of Action:

The compound exhibits a strong affinity for the P1 hydrophobic site of carbonic anhydrases, which enhances its inhibitory potency. Docking studies suggest that modifications to the sulfonamide structure can lead to improved binding affinities and selectivity towards specific CA isoforms, making it a valuable candidate for further development in cancer therapeutics .

Case Studies:

Research has demonstrated that pyridinium derivatives of 3-amino-benzenesulfonamides, including variations of this compound, have shown nanomolar potency against CA IX and CA XII. These findings support the hypothesis that structural modifications can yield compounds with significant therapeutic potential against tumors expressing these enzymes .

Synthesis and Characterization

Synthetic Pathways:

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Typical methods include condensation reactions involving aniline derivatives and sulfonyl chlorides, followed by reductive amination processes .

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Aniline, Sulfonyl Chloride | Room Temperature |

| 2 | Reductive Amination | Reducing Agent (e.g., NaBH4) | Mild Conditions |

Potential Therapeutic Applications

Antitumor Activity:

Due to its ability to inhibit key enzymes involved in tumor metabolism, this compound is being explored as a potential therapeutic agent for cancer treatment. Its effectiveness in targeting hypoxic tumor environments could provide a novel approach to managing resistant cancer types .

Future Directions:

Ongoing research aims to further elucidate the pharmacological profile of this compound through in vivo studies and clinical trials. The goal is to assess its safety, efficacy, and potential side effects when used as part of combination therapies for cancer treatment.

Mécanisme D'action

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both an amino and a sulfanyl group on the benzene ring provides additional reactivity and versatility.

Comparaison Avec Des Composés Similaires

Sulfanilamide

Sulfapyridine

Sulfisoxazole

Sulfadiazine

Activité Biologique

3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide, also known as a derivative of sulfanilamide, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 2758002-74-1 |

| Molecular Formula | C7H10N2O2S2 |

| Molecular Weight | 210.29 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with various biomolecules. The compound is known to act as a carbonic anhydrase inhibitor, which plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition of carbonic anhydrases can lead to significant physiological effects, including alterations in blood pressure and respiratory function .

Biological Activities

-

Antimicrobial Activity :

- Studies indicate that sulfonamide derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of folate synthesis, which is essential for nucleic acid production in microorganisms.

-

Cardiovascular Effects :

- Research has shown that compounds similar to this compound can influence perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapy. For instance, experiments demonstrated that certain benzenesulfonamides could modulate calcium channels, affecting vascular tone and blood pressure regulation .

- Antitumor Activity :

Case Study 1: Inhibition of Carbonic Anhydrases

A series of experiments evaluated the binding affinity of various sulfonamide derivatives to human carbonic anhydrases (CA I, II, VI). The results indicated that modifications to the sulfonamide structure significantly impacted binding efficacy. For instance, one derivative displayed a dissociation constant () of 6 nM for CA I, indicating strong inhibitory potential .

Case Study 2: Cardiovascular Regulation

In a controlled study involving rat models, the administration of 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide resulted in decreased perfusion pressure over time. This suggests that similar compounds might influence cardiac function through specific interactions with vascular smooth muscle cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Binding Affinity (nM) |

|---|---|---|

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Cardiovascular effects | Not specified |

| 4-Amino-N-methylbenzenesulfonamide | Antimicrobial activity | Not specified |

| This compound | Potential CA inhibitor | TBD |

Propriétés

IUPAC Name |

3-amino-N-methyl-4-sulfanylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-9-13(10,11)5-2-3-7(12)6(8)4-5/h2-4,9,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXIGMHUHDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.